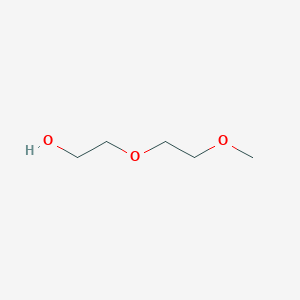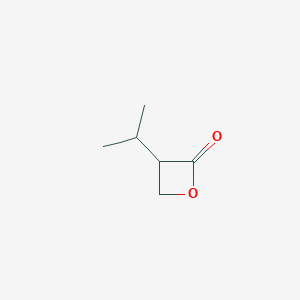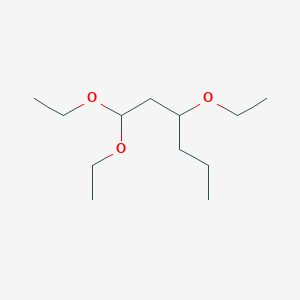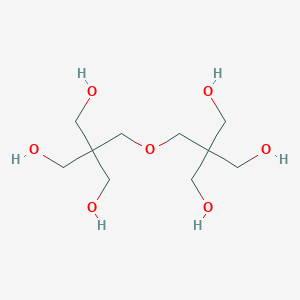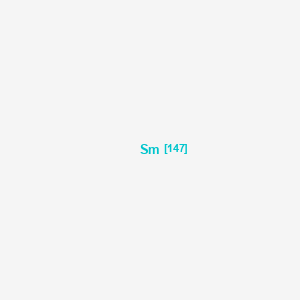
Samarium-147
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium-147 is a radioactive isotope that has a half-life of 106 days. It is a rare earth element that is used in various fields such as nuclear medicine, environmental monitoring, and scientific research. In
Wirkmechanismus
Samarium-147 emits beta particles and gamma rays as it decays. The beta particles have a short range and are absorbed by the surrounding tissue, while the gamma rays have a longer range and can penetrate deeper into the tissue. The radiation emitted by Samarium-147 is used to destroy cancer cells in neutron capture therapy.
Biochemische Und Physiologische Effekte
Samarium-147 has no known biochemical or physiological effects on the human body. However, the radiation emitted by Samarium-147 can cause damage to the surrounding tissue if not used properly.
Vorteile Und Einschränkungen Für Laborexperimente
Samarium-147 has several advantages for lab experiments. It has a long half-life, which allows for experiments to be conducted over an extended period. Additionally, it emits both beta particles and gamma rays, making it useful for a wide range of experiments. However, the radiation emitted by Samarium-147 can be dangerous if not handled properly, and the cost of producing and handling it can be high.
Zukünftige Richtungen
There are several future directions for Samarium-147 research. One area of interest is the development of new methods for producing and purifying Samarium-147, which could reduce the cost and increase the availability of the isotope. Additionally, there is ongoing research into the use of Samarium-147 in the treatment of other types of cancer, as well as its potential use in environmental monitoring and nuclear waste management.
Conclusion:
Samarium-147 is a valuable isotope that has numerous applications in scientific research, particularly in the field of nuclear physics. Its long half-life, ability to emit both beta particles and gamma rays, and usefulness in neutron capture therapy make it a valuable tool for researchers. However, the radiation emitted by Samarium-147 can be dangerous if not handled properly, and the cost of producing and handling it can be high. Ongoing research into the production, purification, and application of Samarium-147 will continue to expand our understanding of this important isotope.
Synthesemethoden
Samarium-147 is produced by neutron activation of natural Samarium-144. The process involves exposing Samarium-144 to a neutron flux, which causes it to undergo a nuclear reaction, resulting in the formation of Samarium-147. The resulting Samarium-147 is then purified using chemical methods to remove any impurities.
Wissenschaftliche Forschungsanwendungen
Samarium-147 has been widely used in scientific research, particularly in the field of nuclear physics. It is used as a tracer in various experiments to study the behavior of materials under extreme conditions. Additionally, it is also used in neutron capture therapy, a type of cancer treatment that involves the use of neutron radiation to destroy cancer cells.
Eigenschaften
CAS-Nummer |
14392-33-7 |
|---|---|
Produktname |
Samarium-147 |
Molekularformel |
Sm |
Molekulargewicht |
146.9149 g/mol |
IUPAC-Name |
samarium-147 |
InChI |
InChI=1S/Sm/i1-3 |
InChI-Schlüssel |
KZUNJOHGWZRPMI-OIOBTWANSA-N |
Isomerische SMILES |
[147Sm] |
SMILES |
[Sm] |
Kanonische SMILES |
[Sm] |
Andere CAS-Nummern |
14392-33-7 |
Synonyme |
147Sm radioisotope Samarium-147 Sm-147 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



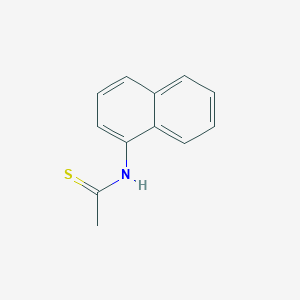
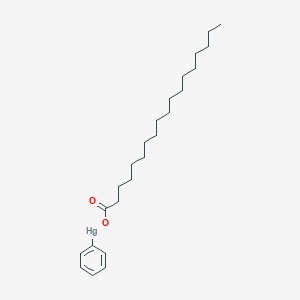
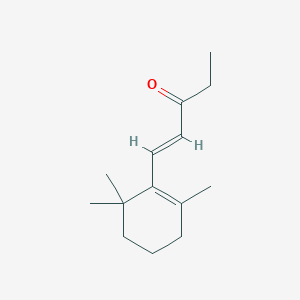

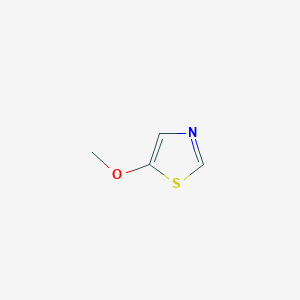
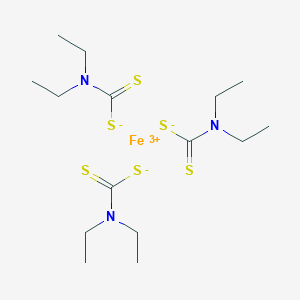
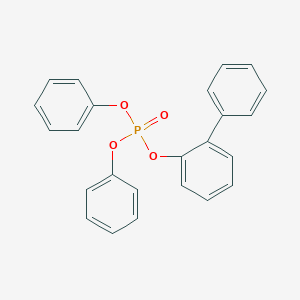
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
![Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]-](/img/structure/B87264.png)
